molecular formula C7H3F5N2O2 B12106391 3-Pentafluoroethyl-pyrazine-2-carboxylic acid

3-Pentafluoroethyl-pyrazine-2-carboxylic acid

Cat. No.: B12106391
M. Wt: 242.10 g/mol
InChI Key: NBJKCNMLJSZMSQ-UHFFFAOYSA-N
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Description

3-Pentafluoroethyl-pyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, characterized by the presence of a pentafluoroethyl group at the third position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentafluoroethyl-pyrazine-2-carboxylic acid typically involves the introduction of the pentafluoroethyl group to the pyrazine ring. One common method is the reaction of pyrazine-2-carboxylic acid with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyl-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Pentafluoroethyl-pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-pentafluoroethyl-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentafluoroethyl-pyrazine-2-carboxylic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.10 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-3(5(15)16)13-1-2-14-4/h1-2H,(H,15,16)

InChI Key

NBJKCNMLJSZMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

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